molecular formula C14H11BrO2S B12066568 Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- CAS No. 111967-76-1

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-

Cat. No.: B12066568
CAS No.: 111967-76-1
M. Wt: 323.21 g/mol
InChI Key: SZXXDAYSDVVZHP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- is a substituted benzoic acid derivative characterized by a thioether group at the 2-position of the benzene ring. This thioether linkage connects the benzoic acid moiety to a 3-bromobenzyl group, resulting in the structural formula C₁₄H₁₁BrO₂S.

Properties

CAS No.

111967-76-1

Molecular Formula

C14H11BrO2S

Molecular Weight

323.21 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C14H11BrO2S/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

SZXXDAYSDVVZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- typically involves the reaction of 3-bromobenzyl chloride with thiobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiobenzoic acid, forming the desired thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and bromophenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Benzoic acid backbone : Provides a carboxylic acid group (-COOH) for hydrogen bonding and ionic interactions.
  • Thioether linkage (-S-CH₂-) : Enhances stability compared to oxygen ethers and modifies electron density.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences from Target Compound Biological/Chemical Implications
Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- (CAS 60810-59-5) - Cl and F substituents on phenylthio group
- No methylene spacer (-CH₂-)
Halogen electronegativity alters electron density Enhanced antimicrobial activity due to halogens
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- - Hydroxyl group on ethyl chain
- Ketone adjacent to thioether
Hydroxyl enables hydrogen bonding Increased solubility; potential enzyme inhibition
Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester (CAS N/A) - Acetylamino group at 3-position
- Esterified carboxylic acid
Ester group enhances lipophilicity Altered pharmacokinetics; slower metabolic clearance
Benzoic acid, 2-[(4-chlorophenyl)thio]- (CAS 6469-85-8) - 4-Chlorophenylthio group
- Simpler substitution pattern
Lack of bromine reduces steric hindrance Lower cytotoxicity in cancer cell assays

Substituent Effects on Reactivity

  • Halogen Influence : The 3-bromine atom in the target compound exerts stronger electron-withdrawing effects compared to chlorine or fluorine in analogues (e.g., ), polarizing the thioether bond and enhancing electrophilic reactivity. This property may facilitate interactions with nucleophilic residues in enzymes .

Biological Activity

Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- (commonly referred to as 2-[(3-bromophenyl)thio]benzoic acid), is a compound of interest due to its significant biological activity. This article delves into its antimicrobial and anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[(3-bromophenyl)thio]benzoic acid is C9H8BrOS\text{C}_9\text{H}_8\text{BrOS}. Its structure features a thioether functional group linked to a bromophenyl moiety on a benzoic acid backbone. The presence of the bromine atom enhances its reactivity, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that 2-[(3-bromophenyl)thio]benzoic acid exhibits notable antimicrobial activity. It has been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The compound's effectiveness is attributed to its ability to inhibit bacterial growth and disrupt cellular functions.

Table 1: Antimicrobial Activity of 2-[(3-bromophenyl)thio]benzoic acid

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1464 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 2-[(3-bromophenyl)thio]benzoic acid have also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Apoptotic Effects on MCF-7 Cells

In a study assessing the compound's effect on MCF-7 cells, it was found that treatment with 2-[(3-bromophenyl)thio]benzoic acid led to:

  • Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-[(3-bromophenyl)thio]benzoic acid is crucial for optimizing its biological activity. Modifications to the thioether or bromophenyl groups can significantly alter its potency.

Table 2: SAR Analysis of Derivatives

DerivativeModificationBiological Activity
Compound AMethyl substitution on thioetherIncreased potency
Compound BFluorine substitution on phenylDecreased potency
Compound CHydroxyl group additionEnhanced solubility

This table illustrates how structural modifications can lead to variations in biological effectiveness, highlighting the importance of targeted synthesis in drug development.

The mechanism by which 2-[(3-bromophenyl)thio]benzoic acid exerts its biological effects involves interaction with specific enzymes and cellular receptors. Preliminary studies suggest it may inhibit key enzymes involved in bacterial virulence and cancer cell proliferation.

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